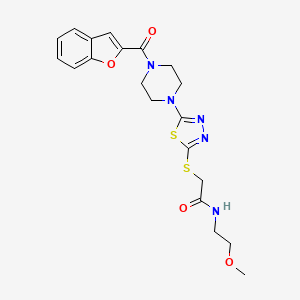

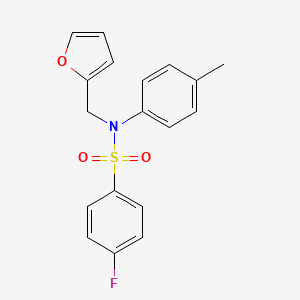

![molecular formula C20H16FN5O2 B2698925 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide CAS No. 900008-85-7](/img/structure/B2698925.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of the fluorobenzamide group might also contribute to its properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[3,4-d]pyrimidine core, with the 3,4-dimethylphenyl and 4-fluorobenzamide groups attached at specific positions. The exact 3D conformation would depend on the spatial arrangement of these groups.Chemical Reactions Analysis

As a pyrazolo[3,4-d]pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all play a role.Aplicaciones Científicas De Investigación

Translocator Protein Ligands and Neuroinflammation Imaging

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide and its analogs have been synthesized for binding the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives show potential as in vivo PET-radiotracers, with significant brain uptake and local accumulation in neuroinflammation models, indicating their use in neuroinflammation PET imaging (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Studies

Compounds structurally related to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide have been investigated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These studies are crucial for understanding PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anti-Mycobacterial Activity

Research into pyrazolo[1,5-a]pyrimidines, a class to which this compound belongs, has shown their potential as inhibitors of mycobacterial ATP synthase, important for the treatment of Mycobacterium tuberculosis (M.tb). These compounds have exhibited potent in vitro M.tb growth inhibition, highlighting their potential as inhibitors of M.tb (Sutherland et al., 2022).

Anticonvulsant and Antidepressant Activities

Pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Some derivatives in this class showed significant reduction in immobility time in depression models and greater anticonvulsant activity than reference drugs, indicating their therapeutic potential (Zhang et al., 2016).

Anticancer Activity

Several pyrazolo[1,5-a]pyrimidine derivatives have been tested for their anticancer activity. They have shown significant inhibition of tumor growth in various cell lines, particularly breast adenocarcinoma cells, suggesting their potential as anticancer agents (Abdellatif et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEGGSVXFLKAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

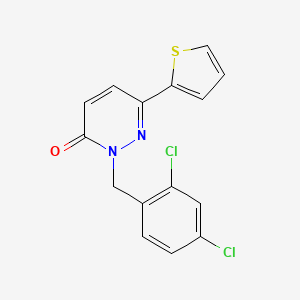

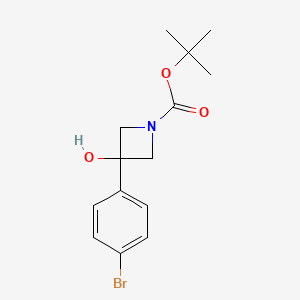

![Tert-butyl 2-bromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2698843.png)

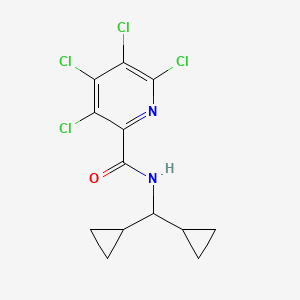

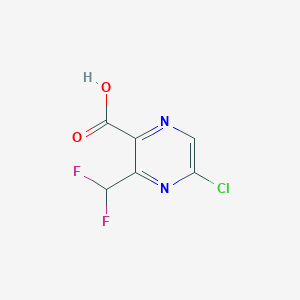

![5-[(4-chlorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2698848.png)

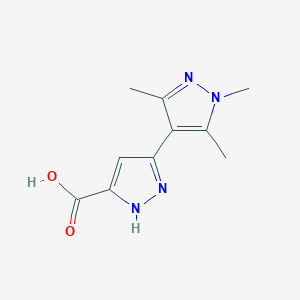

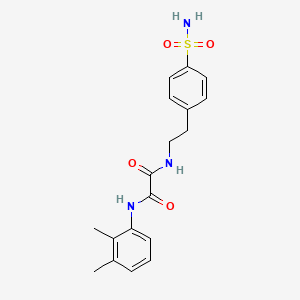

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2698853.png)

![1-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2698854.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2698861.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)